molecular formula C15H11ClO5 B192052 Pelargonidin CAS No. 134-04-3

Pelargonidin

Cat. No. B192052
CAS RN: 134-04-3
M. Wt: 306.7 g/mol
InChI Key: YPVZJXMTXCOTJN-UHFFFAOYSA-N
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Description

Pelargonidin is an anthocyanidin, a type of plant pigment that produces a characteristic orange color used in food and industrial dyes . It is commonly associated with strawberries, although it is present in all berries .


Synthesis Analysis

In many plant systems, Pelargonidin can be added to a glucose molecule to form Pelargonidin 3-glucoside (callistephin). This is done by the 3GT, anthocyanin 3-O-glucosyltransferase gene .


Molecular Structure Analysis

The molecular structure of Pelargonidin has been analyzed using quantum chemical calculations based on density functional theory . The optimized molecular structure of Pelargonidin and van der Waals prediction are depicted in various studies .


Chemical Reactions Analysis

Pelargonidin and its glycosylated derivative, Pelargonidin-3-O-glucoside, have been studied for their structural properties using quantum chemical calculations based on density functional theory . These compounds act as good electron donors .


Physical And Chemical Properties Analysis

Anthocyanins, including Pelargonidin, are low-molecular-weight large group bioactive polyphenols with a basic benzo-γ-pyrone as a backbone structure, and are widespread in a variety of plants . The degree of chemical reactions such as hydroxylation, substitutions, polymerization, and conjugations determines its specific chemical properties .

Mechanism of Action

Pelargonidin chloride, also known as Pelargonidin, is a common anthocyanin found in various fruits and vegetables. It is known for its various biological activities, such as antioxidant, anti-inflammatory, antithrombotic, and antidiabetic . This article will delve into the mechanism of action of Pelargonidin chloride, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Pelargonidin chloride primarily targets the TRANSPARENT TESTA 2 (TT2), TRANSPARENT TESTA 8 (TT8), and TRANSPARENT TESTA GLABRA 1 (TTG1) genes . These genes encode R2R3-MYB, bHLH, and WD40 repeat domain proteins, respectively, and are involved in the MYB-bHLH-WD40 (MBW) complex that activates proanthocyanidins in Arabidopsis seeds .

Mode of Action

Pelargonidin chloride interacts with its targets to induce various biological activities. It has been reported to possess antioxidant, anti-inflammatory, antithrombotic, and antidiabetic activities . It modulates intercellular antioxidant status, thereby reducing oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells .

Biochemical Pathways

Pelargonidin chloride affects various biochemical pathways. For the mechanism of anthocyanin transport, two different pathways have been proposed: the ligandin transport and the vesicular transport . It also influences the activity of detoxification enzymes through the Keap1/Nrf2 signaling pathway .

Pharmacokinetics

The pharmacokinetics of Pelargonidin chloride involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be bioavailable and undergoes biotransformation . .

Result of Action

The action of Pelargonidin chloride results in various molecular and cellular effects. It has been shown to reduce oxidative DNA damage, cellular proliferation, differentiation, apoptosis, angiogenesis, and reverse drug resistance of metastatic cells . It also potentially induces cell cycle arrest, thereby interfering in colorectal carcinogenesis .

Action Environment

The action, efficacy, and stability of Pelargonidin chloride can be influenced by various environmental factors. For instance, it loses its color with time in acidic media . The rate-determining step of the discoloration reaction at pH 1–4 is the nucleophilic attack of the OH- ion on Pelargonidin to give a hemiacetal, which readily isomerizes to the corresponding α-diketone .

Future Directions

Recent research suggests that Pelargonidin may slow or help prevent Alzheimer’s disease and stave off cognitive decline . Furthermore, a higher intake of Pelargonidin can be a worthy hack in your healthy aging, brain-boosting toolkit .

properties

IUPAC Name

2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZJXMTXCOTJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7690-51-9 (Parent)
Record name Pelargonidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID001020859
Record name Pelargonidin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pelargonidin chloride

CAS RN

134-04-3
Record name Pelargonidin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pelargonidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelargonidin chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001020859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,7-trihydroxy-2-(4-hydroxyphenyl)benzopyrylium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.662
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Record name PELARGONIDIN CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFL6200791
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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